p-(Trimethylsilyl)phenylmethanethiol
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Overview
Description
p-(Trimethylsilyl)phenylmethanethiol: is an organosilicon compound with the molecular formula C10H16SSi . It is characterized by the presence of a trimethylsilyl group attached to a phenylmethanethiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-(Trimethylsilyl)phenylmethanethiol typically involves the reaction of trimethylsilyl chloride with phenylmethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: p-(Trimethylsilyl)phenylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding silane.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various substituted phenylmethanethiol derivatives.
Scientific Research Applications
Chemistry: p-(Trimethylsilyl)phenylmethanethiol is used as a precursor in the synthesis of transparent polymer nanocomposites containing metal oxide nanoparticles. It serves as a building block for the preparation of various organosilicon compounds .
Biology and Medicine: In biological research, this compound is used in the study of thiol-based redox reactions and as a probe for investigating the role of thiols in cellular processes .
Industry: The compound finds applications in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its unique properties make it suitable for use in high-performance materials .
Mechanism of Action
The mechanism of action of p-(Trimethylsilyl)phenylmethanethiol involves its ability to participate in redox reactions and form stable complexes with metal ions. The trimethylsilyl group enhances the stability and reactivity of the compound, allowing it to interact with various molecular targets and pathways. In redox reactions, the thiol group can donate or accept electrons, facilitating the formation of disulfides or other oxidation products .
Comparison with Similar Compounds
Phenylmethanethiol: Lacks the trimethylsilyl group, resulting in different reactivity and stability.
Trimethylsilylthiol: Contains a trimethylsilyl group but lacks the phenylmethanethiol moiety.
p-(Trimethylsilyl)phenol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: p-(Trimethylsilyl)phenylmethanethiol is unique due to the presence of both the trimethylsilyl and phenylmethanethiol groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(4-trimethylsilylphenyl)methanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNNRWHHOYUMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(C=C1)CS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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